molecular formula C27H41N9O7 B1662477 Cyclo(RGDfK) CAS No. 161552-03-0

Cyclo(RGDfK)

Cat. No. B1662477
M. Wt: 603.7 g/mol
InChI Key: NVHPXYIRNJFKTE-HAGHYFMRSA-N
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Description

Cyclo(RGDfK) is a synthetic lipopeptide that acts as a potent and selective inhibitor of the αvβ3 integrin . The αvβ3 integrin is a transmembrane protein that plays a crucial role in cell-cell and cell-matrix interactions . The IC50 value of Cyclo(RGDfK) is 0.94 nM, indicating its high potency .


Synthesis Analysis

The synthesis of Cyclo(RGDfK) has been achieved through various methods, including click chemistry reactions . These reactions, particularly copper-catalyzed cycloadditions, have been extensively used for the preparation of new bioconjugate molecules and materials applicable to biomedical and pharmaceutical areas .


Molecular Structure Analysis

The molecular formula of Cyclo(RGDfK) is C27H41N9O7, and it has a molecular weight of 603.68 . The structure of Cyclo(RGDfK) features unique hydrocarbon linkages between the β-carbon of amino acids and the aromatic side chains of Phe and Trp .


Chemical Reactions Analysis

Cyclo(RGDfK) has been involved in various chemical reactions, especially in the field of click chemistry . The Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of these reactions .


Physical And Chemical Properties Analysis

Cyclo(RGDfK) is a solid substance that is soluble in water up to 75 mM and in DMSO up to 50 mM . .

Scientific Research Applications

Application 1: Biomaterial Scaffolds in Tissue Engineering and Regenerative Medicine

  • Specific Scientific Field: Tissue Engineering and Regenerative Medicine .
  • Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds, improving their performance significantly . This application is particularly relevant in the fields of tissue engineering and regenerative medicine, where cellular adhesion to biomaterials is critical .
  • Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial . This is achieved using copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) “click” chemistry to covalently attach cyclo(RGDfK) peptides to the azide group of l-azidohomoalanine . This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers .
  • Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls . This approach circumvents the previously observed lack of cell adhesion, thus allowing spider silk derived biomaterials to be used where such adhesion is critical .

Application 2: Drug Delivery in Cancer Therapy

  • Specific Scientific Field: Cancer Therapy and Drug Delivery .
  • Summary of the Application: Cyclo(RGDfK) is a high affinity ligand of alphaVbeta3 integrin, an integrin membrane receptor closely associated with tumor progression . It has been developed as a tracer for cancer diagnosis and therapy . This is due to the ability of the RGD motif to interact with integrin membrane receptors, such as alphaVbeta3, which plays an important role in tumor-induced angiogenesis and metastasis .
  • Methods of Application or Experimental Procedures: The cyclic pentapeptide c(RGDfK) is synthesized on a solid-phase . A three-dimensional orthogonal solid-phase strategy is used to yield the desired c(RGDfK) peptide with no cyclodimerisation by-products . The protocols described allow the modification of the peptide directly on the solid support in order to obtain novel derivatives for biomedical applications .
  • Results or Outcomes: The protocols developed in this study allow the production of c(RGDfK) peptide without any cyclodimerisation by-products . This enables the creation of novel derivatives of the peptide for use in biomedical applications, particularly in cancer diagnosis and therapy .

Application 3: Spider Silk Cell Scaffolds in Biochemistry and Molecular Biology

  • Specific Scientific Field: Biochemistry and Molecular Biology .
  • Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds . This application is particularly relevant in the fields of biochemistry and molecular biology, where cellular adhesion to biomaterials is critical .
  • Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial . This is achieved using copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) “click” chemistry to covalently attach cyclo(RGDfK) peptides to the azide group of l-azidohomoalanine . This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers .
  • Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls . This approach circumvents the previously observed lack of cell adhesion, thus allowing spider silk derived biomaterials to be used where such adhesion is critical .

Safety And Hazards

Cyclo(RGDfK) is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cyclo(RGDfK) has shown great potential in tumor therapy, especially when used in nanodrug delivery systems . Future research will likely focus on overcoming current limitations and exploring new applications of Cyclo(RGDfK) in cancer therapy . For instance, Cyclo Therapeutics is proceeding with its Phase 3 clinical trial of Trappsol® Cyclo™ for the treatment of Niemann-Pick Disease Type C in the US .

properties

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436575
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-RGDfK)

CAS RN

161552-03-0
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
840
Citations
C Hultsch, M Schottelius, J Auernheimer, A Alke… - European journal of …, 2009 - Springer
Purpose Oxime formation between an aminooxy-functionalized peptide and an 18 F-labelled aldehyde has recently been introduced as a powerful method for the rapid one-step …
Number of citations: 83 link.springer.com
A Vilchis-Juárez, G Ferro-Flores… - Journal of …, 2014 - ingentaconnect.com
… Recently we demonstrated that covalent conjugation of 100 molecules of cyclo-RGDfK(C) to the surface of one radiolabeled gold nanosphere (20 nm, gold-thiol bond) produces a …
Number of citations: 119 www.ingentaconnect.com
D Harvey, G Bray, F Zamberlan, M Amer… - Macromolecular …, 2020 - Wiley Online Library
Recombinant spider silk has the potential to provide a new generation of biomaterial scaffolds as a result of its degree of biocompatibility and lack of immunogenicity. These …
Number of citations: 7 onlinelibrary.wiley.com
JH Kim, JC Lim, KC Yun, SJ Choi… - Journal of Labelled …, 2012 - Wiley Online Library
Integrin α ν β 3 is a receptor and is highly expressed on activated and proliferating endothelial cells during the growth and metastasis of solid tumors but not on resting endothelial cells …
X Dai, Z Su, JO Liu - Tetrahedron Letters, 2000 - Elsevier
The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Lys-) is a highly potent and selective inhibitor for the α v β 3 integrin. A related compound, cyclo(-Arg-Gly-Asp-d-Phe-Val-), is a …
Number of citations: 64 www.sciencedirect.com
S Haq, V Samuel, F Haxho, R Akasov… - OncoTargets and …, 2017 - Taylor & Francis
… Citation4 Cyclo-RGDfK peptide and α5β1 integrin interactions facilitate … cyclo-RGDfK(TPP) peptide to facilitate cell aggregation. Figure 1 depicts the graphical abstract of cyclo-RGDfK(…
Number of citations: 19 www.tandfonline.com
ZH Jin, T Furukawa, M Claron, D Boturyn, JL Coll… - Angiogenesis, 2012 - Springer
64 Cu-cyclam-RAFT-c(-RGDfK-) 4 is a novel multimeric positron emission tomography (PET) probe for α V β 3 integrin imaging. Its uptake and α V β 3 expression in tumors showed a …
Number of citations: 31 link.springer.com
I Dijkgraaf, AY Rijnders, A Soede… - Organic & …, 2007 - pubs.rsc.org
This report describes the design and synthesis of a series of αVβ3 integrin-directed monomeric, dimeric and tetrameric cyclo[Arg-Gly-Asp-D-Phe-Lys] dendrimers using “click chemistry”. …
Number of citations: 239 pubs.rsc.org
M Wirkner, S Weis, V San Miguel, M Álvarez… - …, 2011 - Wiley Online Library
We report the synthesis and properties of a photoactivatable caged RGD peptide and its application for phototriggering integrin‐ and cell‐binding to surfaces. We analysed in detail 1) …
M Amin, M Mansourian, GA Koning, A Badiee… - Journal of Controlled …, 2015 - Elsevier
Liposomes containing cytotoxic agents and targeted with Arg-Gly-Asp based peptides have frequently been used against αvβ3 integrin on tumor neovasculature. However, like many …
Number of citations: 79 www.sciencedirect.com

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